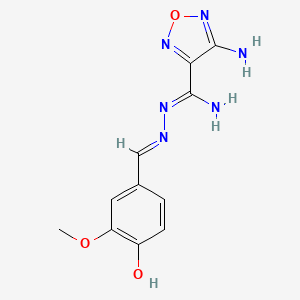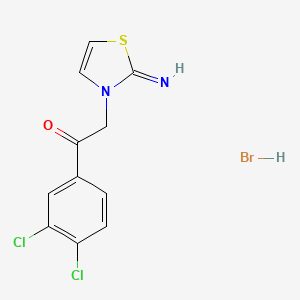![molecular formula C14H18N2O4 B6042216 ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6042216.png)
ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate, also known as EMMPH, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. In cancer cells, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to inhibit the activity of key enzymes involved in cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the concentration used. In cancer cells, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to induce apoptosis, a process of programmed cell death. In bacteria and fungi, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to disrupt cell wall biosynthesis, leading to cell death. ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has also been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate can be easily synthesized using simple and inexpensive reagents, and it is stable under various conditions. ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate can also be easily modified to introduce different functional groups, which may enhance its biological activity. However, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the elucidation of its mechanism of action. One potential direction is the modification of ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate to enhance its selectivity and potency against specific targets, such as cancer cells or bacterial pathogens. Another potential direction is the development of ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate-based drug delivery systems, which may improve the bioavailability and efficacy of existing drugs. Overall, the continued research on ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate may lead to the discovery of new drugs and materials with significant applications in various fields.
Métodos De Síntesis
Ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate can be synthesized using different methods, including condensation reactions and esterification reactions. One of the most common methods involves the reaction of 2-methoxy-5-methylbenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain pure ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to exhibit anticancer, antibacterial, and antifungal activities. In material science, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been used as a reagent in the determination of various metal ions.
Propiedades
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-5-20-14(18)13(10(3)17)16-15-11-8-9(2)6-7-12(11)19-4/h6-8,17H,5H2,1-4H3/b13-10+,16-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCASRFCOZJLW-UCCKDXPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6042138.png)
![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6042142.png)

![1-(1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6042162.png)
![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042166.png)

![2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6042184.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)


![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)